RuBi-Glutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

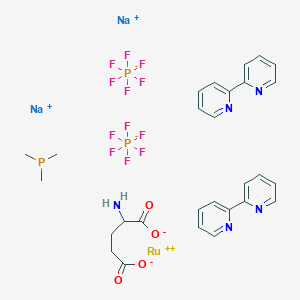

RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry. It is composed of a ruthenium center with six coordination positions, four of which are occupied by two bidentate bipyridines, the fifth by a trimethylphosphine, and the sixth by a molecule of L-glutamate . This compound can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . This compound is known for its high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds .

Vorbereitungsmethoden

The synthesis of RuBi-Glutamate involves the coordination of L-glutamate to a ruthenium center. The synthetic route typically includes the following steps:

Preparation of Ruthenium Complex: The ruthenium complex is prepared by reacting ruthenium trichloride with bipyridine and trimethylphosphine ligands.

Coordination of L-Glutamate: The L-glutamate is then coordinated to the ruthenium center through its amino group.

Analyse Chemischer Reaktionen

RuBi-Glutamate undergoes photochemical reactions upon exposure to light. The primary reaction is the release of glutamate from the ruthenium center upon absorption of one photon of visible light or two near-infrared photons . This process involves the excitation of electrons in the ruthenium complex, leading to a rearrangement of bonds and the release of glutamate. The exact chemical equation for this process is complex and involves excited electronic states.

Wissenschaftliche Forschungsanwendungen

Key Applications in Neuroscience

- Neuronal Activation :

-

Studying Synaptic Transmission :

- The compound can be used to investigate synaptic currents in various settings. For instance, voltage-clamp recordings have shown that this compound activates glutamate receptors in cortical pyramidal neurons, generating excitatory postsynaptic currents (EPSCs) without significantly affecting spontaneous excitatory synaptic transmission .

- Functional Mapping :

- Reduction of Non-specific Effects :

Case Study 1: Two-Photon Uncaging

In a study examining the efficacy of this compound for two-photon uncaging, researchers found that using an excitation wavelength of 800 nm and a concentration of 300 μM produced reliable excitatory responses in layer 2/3 pyramidal neurons. The amplitude of uncaging-induced depolarizations ranged from 1 to 20 mV, confirming its effectiveness in activating glutamate receptors .

Case Study 2: Impact on Inhibitory Synaptic Transmission

Another investigation focused on the effects of this compound on inhibitory postsynaptic currents (IPSCs). While bath application of 300 μM this compound showed a trend towards reducing the amplitude and frequency of spontaneous IPSCs, only the reduction in frequency was statistically significant when sodium channel blockers were applied .

Data Tables

| Parameter | Observation |

|---|---|

| Excitation Wavelength | Optimal at 800 nm |

| Effective Concentration | 300 μM for reliable responses |

| Depolarization Amplitude | Ranges from 1 to 20 mV |

| Effect on EPSCs | Minimal impact on spontaneous EPSCs |

| Effect on IPSCs | Reduction in frequency observed under specific conditions |

Wirkmechanismus

The mechanism of action of RuBi-Glutamate involves the photorelease of glutamate upon exposure to light. When this compound absorbs one photon of visible light or two near-infrared photons, it photocleaves within nanoseconds, releasing glutamate from the ruthenium-bipyridine core . This process has a quantum yield of approximately 0.13 at pH 7 and an extinction coefficient of over 4,000 M−1 cm−1 at 473 nm . The released glutamate then acts on glutamate receptors in neurons, leading to excitatory responses .

Vergleich Mit ähnlichen Verbindungen

RuBi-Glutamate is unique compared to other caged-glutamate compounds due to its ability to be excited with visible wavelengths and its high quantum efficiency . Similar compounds include:

MNI-Glutamate: Requires higher concentrations for effective two-photon uncaging and has more nonspecific effects.

CDNI-Glutamate: Exhibits a higher two-photon cross-section but requires UV light for activation.

DNI-Glutamate: Similar to CDNI-Glutamate but with different photophysical properties.

This compound’s ability to release glutamate with visible light and its reduced nonspecific effects make it a superior choice for certain neurobiological applications .

Biologische Aktivität

RuBi-Glutamate is a novel caged glutamate compound characterized by its ability to release glutamate upon excitation with visible light or through two-photon activation. This compound is particularly significant in neurobiological research due to its high quantum efficiency and minimal interference with GABAergic transmission, making it a valuable tool for studying synaptic mechanisms and neuronal circuits.

- Chemical Name : (bis(2,2'-Bipyridine-N,N')trimethylphosphine)-(S)-1-aminopropane-1,3-dicarboxylic acid ruthenium(2+) complex sodium hexafluorophosphate salt

- Molecular Weight : 970.54 g/mol

- Molecular Formula : C28H32N5O4PRu.2NaPF6

- CAS Number : 2417096-44-5

- Appearance : Orange solid, soluble in water (20 mM) .

This compound operates by undergoing photolysis when exposed to specific wavelengths of light, resulting in the release of glutamate. This process can be initiated through:

- One-photon excitation : Typically using visible light.

- Two-photon excitation : Utilizing near-infrared light, which allows for deeper tissue penetration and reduced scattering .

1. Excitatory Responses

This compound has been shown to generate excitatory postsynaptic currents (EPSCs) in pyramidal neurons within the neocortex. When applied at a concentration of 300 μM, it effectively activates glutamate receptors without significantly affecting spontaneous synaptic currents .

2. Spatial Resolution

The compound enables high spatial resolution in neuronal activation, allowing researchers to target individual dendritic spines with precision. This capability is crucial for studying synaptic plasticity and the dynamics of neurotransmitter release .

3. GABAergic Transmission

Unlike other caged glutamates, this compound minimizes the blockade of GABAergic transmission. Studies indicate that it does not significantly alter the amplitude or frequency of inhibitory postsynaptic currents (IPSCs) at concentrations that effectively activate excitatory synapses .

Study 1: Two-photon Activation in Neurons

In a study published in Neuron, researchers utilized two-photon uncaging of this compound to stimulate layer 2/3 pyramidal neurons. The results demonstrated reliable action potential generation with minimal interference from inhibitory signaling pathways .

Study 2: Network Activity Modulation

Research highlighted in Nature explored how this compound could modulate network-level activity in cortical astrocytes. The study found that brief glutamate inputs led to significant calcium responses, indicating the compound's potential in examining astrocytic roles in neurotransmission .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Optimal Excitation Wavelength | 800 nm |

| Concentration for Effective Activation | 300 μM |

| Quantum Efficiency | High |

| Solubility | Water-soluble (20 mM) |

Eigenschaften

IUPAC Name |

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQVSHWHIPVYSZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F12N5Na2O4P3Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes RuBi-Glutamate advantageous for studying neuronal circuits compared to other caged glutamate compounds?

A1: this compound offers several advantages over other caged glutamate compounds:

- High spatial resolution: Two-photon uncaging of this compound allows for highly localized activation, even down to the level of individual dendritic spines [], enabling researchers to probe synaptic connections with great precision.

- Physiological kinetics: Glutamate release upon uncaging occurs rapidly, mimicking the timescale of synaptic transmission [].

- Reduced GABAergic blockade: this compound can be used at lower concentrations than some other caged compounds, reducing its potential to interfere with inhibitory GABAergic signaling [].

- Versatility: It can be activated with both visible and two-photon light sources, increasing its flexibility in experimental setups [].

Q2: How has this compound been used to study specific neuronal circuits?

A2: this compound has proven invaluable in dissecting the architecture and function of various neuronal circuits:

- Cerebellar Granule Cell Connectivity: Researchers employed this compound uncaging to demonstrate a precise spatial organization in the connections between granule cells and Purkinje cells within the mouse cerebellum [].

- Neocortical Inhibitory Networks: Studies utilizing this compound revealed a dense, non-specific connectivity pattern of parvalbumin-positive interneurons (a major inhibitory cell type) onto pyramidal cells in the mouse neocortex []. This finding challenged the prevailing view of highly specific inhibitory connections and provided new insights into cortical inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.